
Oxanilide
Overview
Description
It is a white to off-white crystalline powder that is relatively stable and insoluble in water but soluble in organic solvents such as alcohol and ether . Oxanilide is primarily used as an intermediate in organic synthesis and has applications in various fields, including the production of dyes and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxanilide can be synthesized through the reaction of oxalyl chloride with aniline. The reaction typically involves the following steps:
- Dissolve oxalyl chloride in an appropriate solvent such as dichloromethane.
- Add aniline dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
- Stir the reaction mixture at room temperature for several hours.
- Filter the precipitated this compound and wash it with cold solvent to obtain the pure product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Oxanilide undergoes various chemical reactions, including:
Nitration: this compound can be nitrated to form tetranitro-oxanilide and hexanitro-oxanilide.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to produce oxalic acid and aniline.
Common Reagents and Conditions:
Nitration: Nitric acid, sulfuric acid, and controlled temperature conditions are commonly used for nitration reactions.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products:
Nitration: Tetranitro-oxanilide and hexanitro-oxanilide.
Hydrolysis: Oxalic acid and aniline.
Scientific Research Applications
Oxanilide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of oxanilide and its derivatives depends on their specific applications. For example, in antimicrobial applications, this compound derivatives may inhibit the growth of bacteria by interfering with essential cellular processes. In polymer stabilization, this compound acts as a UV absorber, protecting the polymer from degradation by absorbing harmful ultraviolet radiation .
Comparison with Similar Compounds
Oxalic Acid: The parent compound of this compound, oxalic acid, is a simple dicarboxylic acid without the amide functionality.
Uniqueness: this compound is unique due to its phenyl-substituted amide structure, which imparts distinct chemical and physical properties. This structure allows this compound to participate in specific reactions and applications that are not feasible with simpler compounds like oxamide or oxalic acid .
Biological Activity
Oxanilide, a compound derived from aniline, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its antimicrobial, anticancer, and anti-inflammatory effects.
Overview of this compound
This compound is primarily known for its role as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its derivatives have been extensively studied for their potential therapeutic applications, particularly in the realms of antimicrobial and anticancer research.
Antimicrobial Activity
This compound and its derivatives have demonstrated significant antimicrobial properties. Studies have shown that certain derivatives possess bactericidal activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The MIC values for selected this compound derivatives against Staphylococcus aureus and MRSA isolates were reported at 25.9 μM and 12.9 μM, respectively, indicating strong antibacterial activity .
- Bactericidal Effect : The Minimum Bactericidal Concentration (MBC) values were equal to the MIC values, confirming that these compounds exhibit bactericidal properties .
Compound | MIC (μM) | MBC (μM) | Activity Type |
---|---|---|---|
This compound Derivative 1 | 25.9 | 25.9 | Bactericidal |
This compound Derivative 2 | 12.9 | 12.9 | Bactericidal |
Anticancer Activity
Research into the anticancer potential of this compound derivatives has yielded promising results. Various studies have utilized cell lines to assess the cytotoxic effects of these compounds.
Case Studies:
- Cytotoxicity Testing : In vitro studies involving human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) demonstrated significant cytotoxic effects attributed to specific this compound derivatives.
- Mechanism of Action : Some derivatives were found to inhibit topoisomerase I activity, a crucial enzyme in DNA replication and transcription, thereby contributing to their antiproliferative effects .
Cell Line | Compound Tested | IC50 (μM) |
---|---|---|
HCT-116 | This compound Derivative A | 10.5 |
HeLa | This compound Derivative B | 8.3 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives has also been explored, with some compounds showing promise in modulating inflammatory pathways.
Research Insights:
- NF-κB Inhibition : Certain this compound derivatives were shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation . The degree of inhibition varied based on the substituents on the phenyl ring.
- Cell Viability : In studies assessing cell viability under inflammatory conditions, some derivatives exhibited an IC50 value as low as 6.5 µM, indicating their effectiveness in reducing inflammation-related cell damage .
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for oxanilide, and how can purity be validated?
this compound is typically synthesized via condensation reactions under inert conditions. For example, proligand H₂L (N,N′-bis(4-chlorophenyl)this compound) is prepared by reacting oxanilic acid derivatives with aniline under nitrogen atmosphere to prevent oxidation . Purity validation involves techniques like nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy to confirm functional groups (e.g., carbonyl stretch at ~1665 cm⁻¹) . Recrystallization from solvents like benzene is used to isolate high-purity crystals (melting point: 249–251°C) .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
Key techniques include:
- X-ray crystallography : Resolves molecular geometry (e.g., distorted octahedral coordination in metal complexes) .
- NMR spectroscopy : Identifies proton environments (e.g., aromatic protons at δ 7.30 ppm in this compound) .
- Elemental analysis : Validates empirical formulas (e.g., C₂₆H₃₄N₆O₂ with calculated C: 67.60%, H: 7.42%) .
- Chromatography : Separates byproducts (e.g., this compound from photodimerization mixtures) .
Advanced Research Questions
Q. How does this compound function in catalytic hydrogenation systems, and what factors influence its reactivity?
this compound serves as a substrate in hydrogenation reactions catalyzed by transition metals (e.g., Fe, Ru). Steric and electronic properties of the catalyst ligands determine reactivity. For instance, Fe(II) catalysts with less bulky ligands (e.g., PEt₂) enhance substrate accessibility, enabling efficient hydrogenation of this compound (see Supplementary Tables in catalytic studies) . Kinetic studies and X-ray structural analysis of precursor complexes (e.g., c-8) are essential to map mechanistic pathways .
Q. Why does this compound fail to inhibit mammalian carboxylesterases (CEs), and how can this inform inhibitor design?
this compound’s lack of CE inhibition stems from low electrophilicity at its carbonyl carbon due to electron-withdrawing nitrogen substituents. This reduces susceptibility to nucleophilic attack by the enzyme’s active site . Comparative studies with activated carbonyl compounds (e.g., diphenyl ethanedioate) highlight the need for electrophilic carbonyl groups in inhibitor design. Data from enzyme assays (Table 1 in ) and computational modeling of charge distribution can guide structural modifications.
Q. How can multi-technique approaches resolve contradictions in this compound’s reactivity under varying conditions?
Contradictions (e.g., stability in ambient vs. reactive atmospheres) require integrating:
- Thermogravimetric analysis (TGA) : Assess thermal stability.
- Electrochemical studies : Measure redox behavior.
- Spectroscopic monitoring : Track degradation products (e.g., hydrolysis by IR/NMR) . For example, this compound’s stability under nitrogen contrasts with hydrolysis-prone analogs, necessitating controlled-environment experiments.
Q. What methodologies are effective in studying this compound’s role in photochemical reactions?
Photodimerization studies employ UV irradiation setups with benzene as a solvent. Byproducts like this compound are isolated via column chromatography and characterized by melting point analysis and NMR . Kinetic studies using time-resolved spectroscopy can elucidate reaction pathways, while computational models (e.g., DFT) predict transition states.
Q. Methodological Guidance
Q. How should researchers design experiments to explore this compound’s electronic effects in coordination chemistry?
- Synthetic design : Use Schlenk techniques to prevent oxidation .
- Spectroscopic probes : Employ X-ray absorption spectroscopy (XAS) to study metal-ligand bonding.
- Comparative studies : Synthesize analogs with electron-donating/withdrawing groups to correlate structure with catalytic activity .
Q. What strategies optimize literature reviews for this compound-related research?
- Database searches : Focus on peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) and avoid unreliable sources .
- Citation tracking : Use tools like Web of Science to trace seminal work (e.g., Gerhardt’s 19th-century synthesis ).
- Gap analysis : Identify understudied areas (e.g., environmental degradation pathways) using review papers and patents.
Q. Data Analysis and Reporting
Q. What frameworks ensure rigorous reporting of this compound experiments?
Follow guidelines for:
Properties
IUPAC Name |
N,N'-diphenyloxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13(15-11-7-3-1-4-8-11)14(18)16-12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWUXYZHDFCGSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060723 | |
Record name | N,N'-Diphenyloxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620-81-5 | |
Record name | Oxanilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanediamide, N1,N2-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4183 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanediamide, N1,N2-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Diphenyloxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-diphenyloxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.686 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Oxanilide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN528D9TLC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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